

Technical Whitepaper: 4-Benzoyl-3-methylpiperazin-2-one (CAS 1030374-29-8)

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Compound of Interest

Compound Name: 4-Benzoyl-3-methylpiperazin-2-one

Cat. No.: B2867644

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Disclaimer: Scientific literature and publicly available databases lack specific experimental data regarding the synthesis, biological activity, and mechanism of action for **4-Benzoyl-3-methylpiperazin-2-one**. This document, therefore, provides a theoretical overview based on established chemical principles and data from structurally related piperazinone and benzoylpiperazine compounds. The information presented herein is intended for research and informational purposes only and should be treated as hypothetical until validated by experimental evidence.

Introduction

4-Benzoyl-3-methylpiperazin-2-one is a heterocyclic organic compound featuring a piperazin-2-one core, a benzoyl group attached to the nitrogen at position 4, and a methyl group at position 3. The piperazine and piperazinone scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2]} Derivatives of piperazine are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system.^[1] This whitepaper will explore the potential chemical synthesis, physicochemical properties, and prospective biological relevance of **4-Benzoyl-3-methylpiperazin-2-one** based on analogous structures.

Physicochemical Properties and Structure

A summary of the basic physicochemical properties for **4-Benzoyl-3-methylpiperazin-2-one** is provided in the table below. These values are typically calculated or sourced from chemical

supplier databases.

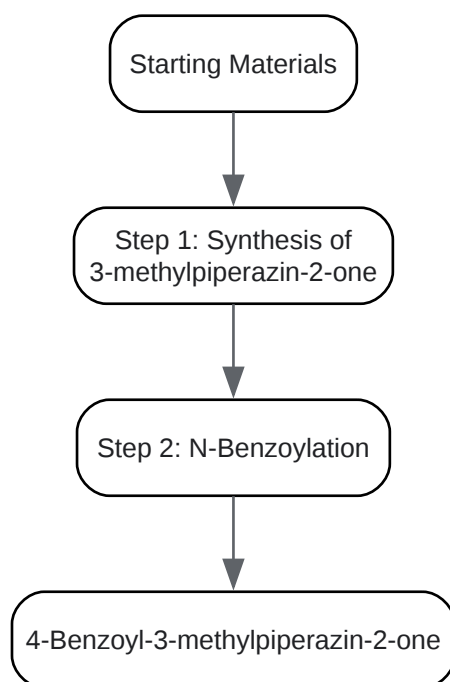
Property	Value	Source
CAS Number	1030374-29-8	Chemical Supplier Catalogs
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂	Chemical Supplier Catalogs
Molecular Weight	218.25 g/mol	Chemical Supplier Catalogs
IUPAC Name	4-benzoyl-3-methylpiperazin-2-one	Chemical Supplier Catalogs

Proposed Synthesis

While a specific, experimentally validated synthesis for **4-Benzoyl-3-methylpiperazin-2-one** is not available in the literature, a plausible synthetic route can be proposed based on known methodologies for the synthesis of N-acylated piperazinones. A potential two-step synthesis is outlined below.

General Synthetic Workflow

The proposed synthesis involves the initial formation of the 3-methylpiperazin-2-one core, followed by N-acylation with benzoyl chloride.



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Caption: Proposed general synthetic workflow for **4-Benzoyl-3-methylpiperazin-2-one**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-methylpiperazin-2-one

The synthesis of the chiral piperazinone core can be achieved through various methods, including the cyclization of appropriate diamine precursors. A relevant patented method describes the synthesis of (R)-3-methylpiperazin-2-one starting from D-alanine methyl ester hydrochloride and N-Cbz-aminoacetaldehyde, followed by deprotection and cyclization.[3]

- Reaction: Reductive amination of N-Cbz-aminoacetaldehyde with D-alanine methyl ester, followed by hydrogenation to remove the Cbz protecting group and induce cyclization.
- Reagents: D-alanine methyl ester hydrochloride, triethylamine, N-Cbz-aminoacetaldehyde, sodium triacetoxyborohydride, palladium on carbon (Pd/C), hydrogen gas.
- Solvents: Dichloromethane (DCM), methanol.
- Procedure Outline:

- Neutralize D-alanine methyl ester hydrochloride with triethylamine in DCM.
- React the free amine with N-Cbz-aminoacetaldehyde in methanol using sodium triacetoxyborohydride as the reducing agent.
- Purify the resulting intermediate, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.
- Subject the intermediate to catalytic hydrogenation using Pd/C in methanol to remove the Cbz group, leading to spontaneous cyclization to form (R)-3-methylpiperazin-2-one.[3]
- Purify the product by column chromatography.

Step 2: N-Benzoylation of 3-methylpiperazin-2-one

The final step involves the acylation of the secondary amine in the piperazinone ring with benzoyl chloride.

- Reaction: Schotten-Baumann reaction.
- Reagents: 3-methylpiperazin-2-one, benzoyl chloride, a suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide).
- Solvent: A suitable inert solvent such as dichloromethane, tetrahydrofuran (THF), or a biphasic system with water.
- Procedure Outline:
 - Dissolve 3-methylpiperazin-2-one in the chosen solvent.
 - Add the base to the solution.
 - Slowly add benzoyl chloride, maintaining the temperature with an ice bath if the reaction is exothermic.
 - Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

- Perform an aqueous workup to remove the base and any unreacted benzoyl chloride.
- Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield **4-benzoyl-3-methylpiperazin-2-one**.

Potential Biological Activity and Mechanism of Action (Hypothetical)

The biological activity of **4-Benzoyl-3-methylpiperazin-2-one** has not been reported. However, the piperazine moiety is a well-known pharmacophore present in drugs with a wide range of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects.^[1] The mechanism of action of these drugs often involves interaction with neurotransmitter receptors, such as dopamine and serotonin receptors.^[4]

The benzoylpiperidine fragment, which is structurally related to the benzoylpiperazine core, is considered a privileged structure in medicinal chemistry and is found in many bioactive molecules.^[5]

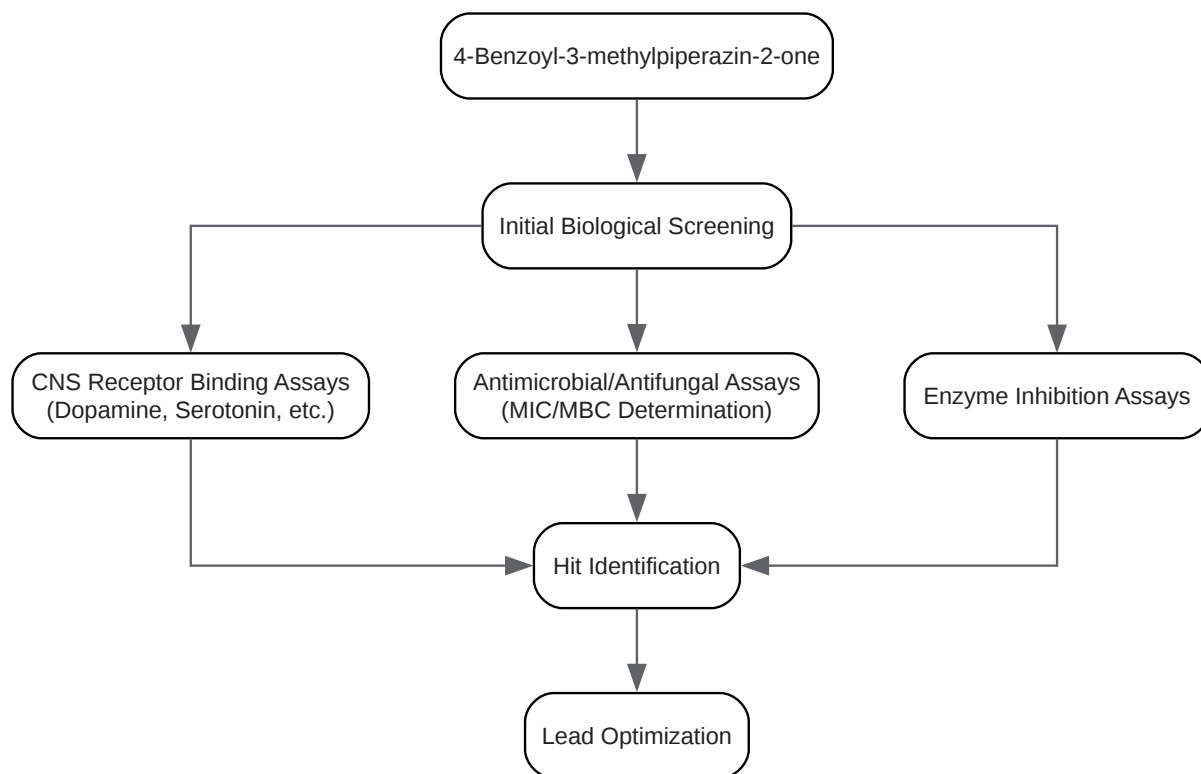
Potential Areas of Investigation

Based on the activities of related compounds, **4-Benzoyl-3-methylpiperazin-2-one** could be investigated for its potential as:

- **CNS Agents:** The compound could be screened for activity at various G-protein coupled receptors (GPCRs) in the brain, such as dopamine, serotonin, and adrenergic receptors.
- **Antimicrobial/Antifungal Agents:** Some piperazine derivatives have shown significant antibacterial and antifungal properties.^{[6][7]}
- **Enzyme Inhibitors:** The rigid structure of the piperazinone core could serve as a scaffold for designing enzyme inhibitors.

Conceptual Diagram for Biological Screening

The following diagram illustrates a potential workflow for the initial biological screening of **4-Benzoyl-3-methylpiperazin-2-one**.



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Caption: Conceptual workflow for the biological evaluation of **4-Benzoyl-3-methylpiperazin-2-one**.

Conclusion

4-Benzoyl-3-methylpiperazin-2-one is a compound with a chemical structure that suggests potential for biological activity, particularly within the central nervous system. However, there is a clear lack of published experimental data for this specific molecule. The proposed synthetic route, based on established chemical reactions for similar compounds, provides a viable starting point for its preparation. Future research is necessary to synthesize this compound, confirm its structure, and explore its pharmacological profile through a systematic biological screening process. The information presented in this whitepaper should serve as a foundation

for such research endeavors, with the understanding that all proposed properties and activities are currently hypothetical.

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